molecular formula C72H56N4 B573614 N,N/'-BIS(PHENYL)-N,N/'-BIS(4/'-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE CAS No. 167218-46-4

N,N/'-BIS(PHENYL)-N,N/'-BIS(4/'-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE

Cat. No.: B573614
CAS No.: 167218-46-4
M. Wt: 977.268
InChI Key: ZBZXYUYUUDZCNB-UHFFFAOYSA-N
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Description

N,N′-Bis(phenyl)-N,N′-bis(4′-(N,N-bis(phenylamino)biphenyl-4-yl)benzidine (CAS 167218-46-4) is a benzidine derivative featuring a central benzidine core symmetrically substituted with phenylamino-biphenyl groups. The compound’s structure imparts high thermal stability and electron-donating properties, critical for optoelectronic performance.

Properties

CAS No.

167218-46-4

Molecular Formula

C72H56N4

Molecular Weight

977.268

InChI

InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2

InChI Key

ZBZXYUYUUDZCNB-UHFFFAOYSA-N

SMILES

C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Initial Benzidine Core Formation

The synthesis begins with the preparation of a tetrabrominated benzidine precursor. A typical protocol involves:

Reaction Conditions

  • Substrate : 4,4'-Diaminobenzidine

  • Bromination Agent : Bromine (Br₂) in acetic acid at 0°C

  • Catalyst : Iron(III) bromide (FeBr₃)

  • Yield : 68–72% after recrystallization from ethanol.

Mechanism : Electrophilic aromatic bromination occurs at the para positions relative to amine groups, producing 3,3',5,5'-tetrabromobenzidine.

Suzuki-Miyaura Cross-Coupling for Biphenyl Attachment

The tetrabrominated benzidine undergoes coupling with phenylboronic acid derivatives to install biphenyl arms:

Reagents and Conditions

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (3 equiv)
SolventToluene/water (4:1 v/v)
Temperature90°C, 24 hours under N₂ atmosphere
Yield58–63% after column chromatography

Critical Considerations :

  • Oxygen Sensitivity : Palladium catalysts deactivate in the presence of O₂, necessitating inert conditions.

  • Boronic Acid Purity : >97% purity minimizes homo-coupling byproducts.

Sequential Amination Reactions

The final step introduces phenylamino groups via Buchwald-Hartwig amination:

Optimized Protocol

  • Substrate : Tetrabrominated biphenyl-benzidine intermediate

  • Amine Source : Aniline (4 equiv)

  • Catalyst System : Pd₂(dba)₃ (2 mol%) with Xantphos ligand (4 mol%)

  • Base : Cs₂CO₃ (6 equiv) in toluene at 110°C for 48 hours

  • Workup : Sequential washes with HCl (1M) and NaHCO₃ to remove unreacted aniline.

Yield : 45–50% after sublimation purification (250°C, 10⁻³ mbar).

Industrial-Scale Production Adaptations

Continuous Flow Synthesis

To address batch-to-batch variability, manufacturers employ microreactor systems:

Key Parameters

StageConditions
BrominationResidence time: 12 min, T = 5°C
Suzuki CouplingPd nanoparticle catalyst, T = 120°C
AminationTubular reactor with static mixers

Advantages :

  • 22% reduction in palladium usage compared to batch processes.

  • 95% conversion efficiency in amination step.

Purification Technologies

High-Performance Countercurrent Chromatography (HPCCC)

  • Mobile Phase : Hexane/ethyl acetate/trimethylamine (75:24:1)

  • Purity Achieved : >99.5% with <0.1% residual palladium.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Metrics

ParameterLaboratory MethodIndustrial Flow Process
Total Yield18–22%34–38%
Pd Consumption (g/kg)12.59.8
Energy Intensity (kWh/g)8.75.2
Batch Cycle Time14 days6 days

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

N,N'-Bis(Phenyl)-N,N'-Bis(4'-(N,N-Bis(Phenylamino)Biphenyl-4-Yl)Benzidine has shown promise as a hole transport material in OLEDs. The compound facilitates efficient charge injection and transport due to its high mobility characteristics. Studies have demonstrated that incorporating this compound into OLED architectures enhances device performance by improving luminance and efficiency.

Table 1: Performance Metrics of OLEDs Using N,N'-Bis(Phenyl)-N,N'-Bis(4'-(N,N-Bis(Phenylamino)Biphenyl-4-Yl)Benzidine

ParameterValue
Maximum Luminance20,000 cd/m²
Current Efficiency15 lm/W
Turn-On Voltage3.5 V

Photovoltaic Devices

In the realm of solar energy conversion, N,N'-Bis(Phenyl)-N,N'-Bis(4'-(N,N-Bis(Phenylamino)Biphenyl-4-Yl)Benzidine has been investigated as a component in organic photovoltaic (OPV) cells. Its ability to facilitate charge separation and transport enhances the overall efficiency of these devices. Research indicates that blending this compound with various electron acceptors can lead to improved power conversion efficiencies.

Table 2: Efficiency of OPVs Incorporating N,N'-Bis(Phenyl)-N,N'-Bis(4'-(N,N-Bis(Phenylamino)Biphenyl-4-Yl)Benzidine

Material CombinationPower Conversion Efficiency (%)
N,N'-bis(p-phenylenediamine) + PCBM8.5
N,N'-bis(p-phenylenediamine) + P3HT7.2

Drug Delivery Systems

Recent studies have explored the potential of using N,N'-Bis(Phenyl)-N,N'-Bis(4'-(N,N-Bis(Phenylamino)Biphenyl-4-Yl)Benzidine as a carrier for drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. The compound's structural properties allow for the modification of its surface characteristics, enhancing drug loading capacity and release profiles.

Case Studies

Case Study 1: OLED Performance Enhancement
A study conducted by Zhang et al. (2023) demonstrated that the integration of N,N'-Bis(Phenyl)-N,N'-Bis(4'-(N,N-Bis(Phenylamino)Biphenyl-4-Yl)Benzidine in OLEDs resulted in a significant increase in device lifetime and stability under operational conditions, highlighting its potential for commercial applications.

Case Study 2: OPV Efficiency Improvement
Research published by Lee et al. (2023) investigated the effects of varying concentrations of N,N'-Bis(Phenyl)-N,N'-Bis(4'-(N,N-Bis(Phenylamino)Biphenyl-4-Yl)Benzidine in OPV cells, revealing optimum concentrations that led to enhanced light absorption and charge transport efficiency.

Mechanism of Action

The mechanism by which N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) exerts its effects is primarily through its electron-donating and conjugation properties. The multiple phenyl and biphenyl groups facilitate strong π-π interactions and electron delocalization, making it an effective material in electronic and photonic applications. The molecular targets and pathways involved include interactions with various electron-accepting materials and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Bibenzyl Derivatives (4,4′-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy) Bibenzyl)

  • Structural Differences: Unlike the target compound’s benzidine backbone, bibenzyl derivatives (e.g., 4a-h, 5a-h in ) utilize a bibenzyl core with thiazolidinone or oxadiazole substituents. These heterocyclic groups introduce electron-withdrawing effects, contrasting with the target’s electron-rich phenylamino motifs .
  • Synthesis : Both classes involve multi-step condensation, but bibenzyl derivatives require aromatic aldehydes and thiourea for heterocycle formation, whereas the target compound likely employs Ullmann or Buchwald-Hartwig couplings for aryl-amine linkages .
  • Thermal Stability : Bibenzyl derivatives exhibit melting points of 160–220°C, lower than the target compound’s inferred stability (>250°C), attributed to its rigid benzidine core .

Comparison with Bis-pyrimidine Acetamides (e.g., Compounds 12–17)

  • Backbone Flexibility : Bis-pyrimidine acetamides () feature phenylene-linked pyrimidine rings with amide side chains, offering conformational flexibility absent in the target’s planar benzidine structure.
  • Electronic Properties: The nitro and halogen substituents in bis-pyrimidines lower HOMO levels (−6.2 to −6.5 eV), enhancing electron-accepting behavior, whereas the target’s phenylamino groups raise HOMO levels (−5.1 to −5.4 eV), favoring hole transport .
  • Applications : Bis-pyrimidines are explored as kinase inhibitors, while the target compound’s design aligns with organic semiconductor applications .

Comparison with Triphenylamine Derivatives (e.g., Tris(4-nitrophenyl)amine)

  • Substituent Effects: Tris(4-nitrophenyl)amine () contains nitro groups, which are electron-withdrawing, reducing charge-carrier mobility compared to the target’s electron-donating phenylamino groups.
  • Optoelectronic Performance : Triphenylamine derivatives achieve external quantum efficiencies (EQE) of ~0.8% in OLEDs, while the target compound’s extended conjugation may exceed this, as seen in analogous benzidine-based devices (EQE >1.5%) .

Comparison with Bis(4-bromophenyl)amine and 4,4′-Bis(1-phenylethyl)diphenylamine

  • Steric and Electronic Profiles: Bromine substituents in bis(4-bromophenyl)amine () increase molecular weight (MW 405 g/mol) and reduce solubility in polar solvents, whereas the target compound’s phenylamino groups enhance solubility in toluene or chlorobenzene .

Data Tables

Table 1: Key Physical Properties

Compound Melting Point (°C) Solubility (mg/mL) HOMO (eV) Application
Target Compound >250* 10–15 (Toluene) −5.2 OLEDs, Polymers
4,4′-Bis(thiazolidinone) Bibenzyl (4a) 165–168 2–5 (DCM) −6.0 Antimicrobial Agents
Bis-pyrimidine Acetamide (12) 198–200 <1 (DMSO) −6.3 Pharmaceutical Agents
Tris(4-nitrophenyl)amine 215–217 3–5 (THF) −6.5 Electron Transport

*Inferred from structural analogs in and .

Biological Activity

N,N'-BIS(PHENYL)-N,N'-BIS(4'-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE (commonly referred to as the compound) is a complex organic molecule notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound's unique structure, which incorporates multiple aromatic rings and nitrogen atoms, contributes to its significant charge transport properties and potential biological activities.

  • Chemical Formula : C56H42N4
  • Molecular Weight : 754.97 g/mol
  • CAS Number : 1073183-32-0
  • PubChem CID : 44630166
PropertyValue
Molecular FormulaC56H42N4
Molecular Weight754.97 g/mol
SolubilitySoluble in organic solvents
Purity≥99%

The biological activity of this compound is primarily linked to its ability to facilitate charge transport in OLEDs, which can indirectly affect cellular processes. The compound acts by modulating electron transport pathways, influencing gene expression related to oxidative stress and energy metabolism.

Cellular Interactions

  • Gene Expression Modulation : The compound has been shown to impact the expression of genes involved in cellular stress responses.
  • Enzyme Activity : It interacts with various enzymes, potentially inhibiting or activating their functions through binding at active sites.

Biological Activity Studies

Recent studies have focused on the compound's effects on various cellular models:

Case Study 1: Effects on Cellular Metabolism

In vitro studies demonstrated that exposure to the compound altered metabolic pathways in cultured cells. The results indicated increased oxidative stress markers and changes in mitochondrial function.

Case Study 2: Gene Expression Analysis

A transcriptomic analysis revealed that treatment with the compound led to significant changes in gene expression profiles associated with oxidative stress response and apoptosis. Key genes upregulated included those involved in detoxification and cell survival pathways.

Pharmacokinetics

The pharmacokinetic profile of N,N'-BIS(PHENYL)-N,N'-BIS(4'-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE indicates that:

  • Absorption : Rapidly absorbed when administered in suitable solvents.
  • Distribution : Tends to localize within lipid membranes due to its hydrophobic nature.
  • Metabolism : Undergoes metabolic transformations primarily via oxidative pathways.
  • Excretion : Primarily excreted via bile and urine.

Toxicological Profile

Preliminary toxicity assessments suggest that while low concentrations may enhance cellular functions, higher doses lead to cytotoxic effects characterized by cell death and significant alterations in cellular morphology.

Q & A

Q. How can researchers optimize the synthesis of N,N'-bis(phenyl)-N,N'-bis(4'-(N,N-bis(phenylamino)biphenyl-4-yl)benzidine to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires a multi-step approach:

Route Selection : Compare palladium-catalyzed cross-coupling vs. Ullmann condensation routes, considering steric hindrance from phenylamino groups .

Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in toluene to isolate the target compound.

Yield Enhancement : Optimize reaction time (e.g., 48–72 hours for aryl-amine coupling) and temperature (80–110°C) under inert atmosphere .

  • Key Characterization : Monitor intermediates via TLC and confirm final product purity using HPLC (≥98%) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm phenylamino and biphenyl linkages. Look for aromatic proton shifts at 6.8–7.5 ppm and amine protons at ~5.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~950–1000 Da) .
  • FTIR : Identify N-H stretches (3200–3400 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) .

Q. How should researchers select a theoretical framework to study this compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations : Apply density functional theory (B3LYP/6-31G*) to model charge transfer mechanisms in the conjugated benzidine core .
  • Experimental Validation : Compare computed HOMO-LUMO gaps with UV-Vis absorption spectra (e.g., λmax ~350–400 nm) .

Q. What solvent systems are optimal for solubility studies of this highly aromatic compound?

  • Methodological Answer :
  • Polar Aprotic Solvents : Test dimethylformamide (DMF) or dichlorobenzene at elevated temperatures (80–100°C) .
  • Sonication : Use ultrasonic baths to disperse aggregates in toluene or THF .

Q. How can researchers design stability studies under ambient and accelerated conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (expected >250°C) .
  • Light Exposure : Use UV chambers (λ = 254 nm) to test photodegradation over 14 days, monitoring via HPLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., anomalous NMR splitting) be resolved for this compound?

  • Methodological Answer :
  • Dynamic Effects : Investigate restricted rotation in the benzidine core using variable-temperature NMR (−50°C to 25°C) to observe coalescence of proton signals .
  • X-ray Crystallography : Resolve conformational ambiguities by growing single crystals via slow diffusion of ethanol into a DCM solution .

Q. What computational strategies are effective for predicting this compound’s performance in organic electronics?

  • Methodological Answer :
  • Multiscale Modeling : Combine DFT (electronic structure) with molecular dynamics (charge transport in thin films) .
  • Machine Learning : Train models on analogous benzidine derivatives to predict hole mobility (>103^{-3} cm2^2/V·s) .

Q. How can researchers address discrepancies between theoretical and experimental HOMO-LUMO gaps?

  • Methodological Answer :
  • Solvent Correction : Apply the polarizable continuum model (PCM) to DFT calculations to account for solvent effects .
  • Excited-State Analysis : Use time-dependent DFT (TD-DFT) to model excited-state transitions and compare with fluorescence spectra .

Q. What advanced purification methods mitigate trace metal impurities from catalytic synthesis?

  • Methodological Answer :
  • Chelation : Stir crude product with EDTA (0.1 M in H2_2O) for 12 hours to sequester residual palladium .
  • Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to remove metal complexes .

Q. How can interdisciplinary approaches (e.g., chemical biology) expand applications of this compound?

  • Methodological Answer :
  • Bioconjugation : Attach polyethylene glycol (PEG) chains via amine-reactive linkers (e.g., NHS esters) to enhance biocompatibility for biosensor integration .
  • In Silico Screening : Dock the compound into protein targets (e.g., amyloid-beta) using AutoDock Vina to explore therapeutic potential .

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